N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide
Description
N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound featuring a piperidine ring substituted with a benzyl group, a methyl group, and a methanesulfonamide group attached to an oxolane ring
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-19(24(21,22)15-18-8-5-13-23-18)17-9-11-20(12-10-17)14-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMIDDBSOHZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and oxolane derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide involves similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide.
Substitution: The benzyl group can be substituted with various electrophiles, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting neurological disorders or other conditions.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)acetamide
- N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)carbamate
- N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)urea
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
